molecular formula C9H8F2O3 B6301553 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde CAS No. 1075701-01-7

2,3-Difluoro-6-(methoxymethoxy)benzaldehyde

Cat. No.: B6301553
CAS No.: 1075701-01-7
M. Wt: 202.15 g/mol
InChI Key: AOJHMDKAPQDKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-(methoxymethoxy)benzaldehyde: is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzaldehyde core. One common method includes the following steps:

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzaldehyde ring using a fluorinating agent such as .

    Methoxymethoxylation: Introduction of the methoxymethoxy group using in the presence of a base like .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The fluorine atoms and methoxymethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated benzaldehyde derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, the fluorine atoms and methoxymethoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological effects are determined by the structure and functional groups present in the compound .

Comparison with Similar Compounds

    2,3-Difluorobenzaldehyde: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.

    2,3-Dimethoxybenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,3-Difluoro-4-(methoxymethoxy)benzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde is unique due to the presence of both fluorine atoms and the methoxymethoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .

Properties

IUPAC Name

2,3-difluoro-6-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-5-14-8-3-2-7(10)9(11)6(8)4-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHMDKAPQDKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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